molecular formula C36H49ClN6O3 B12385131 Cy3-PEG2-Azide

Cy3-PEG2-Azide

Cat. No.: B12385131
M. Wt: 649.3 g/mol
InChI Key: JBMRAQJSWVXFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cy3-PEG2-Azide is a derivative of Cyanine 3 (Cy3) dye, containing two polyethylene glycol (PEG) units and an azide group. This compound is widely used in scientific research due to its fluorescent properties and ability to undergo bioorthogonal click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy3-PEG2-Azide is synthesized by attaching an azide group to the Cy3 dye through a polyethylene glycol linker. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cy3-PEG2-Azide primarily undergoes click chemistry reactions, specifically:

Common Reagents and Conditions

Major Products

The major products of these reactions are triazole-linked conjugates, which are stable and fluorescent. These products are widely used in various applications, including bioconjugation and imaging .

Mechanism of Action

Cy3-PEG2-Azide exerts its effects through its azide group, which undergoes click chemistry reactions with alkyne groups. The resulting triazole-linked conjugates are highly stable and fluorescent, making them ideal for imaging and tracking applications. The PEG linker enhances the solubility and biocompatibility of the compound, allowing it to be used in various biological and medical applications .

Properties

Molecular Formula

C36H49ClN6O3

Molecular Weight

649.3 g/mol

IUPAC Name

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;chloride

InChI

InChI=1S/C36H48N6O3.ClH/c1-35(2)28-14-8-10-16-30(28)41(5)32(35)18-13-19-33-36(3,4)29-15-9-11-17-31(29)42(33)23-12-6-7-20-34(43)38-21-24-44-26-27-45-25-22-39-40-37;/h8-11,13-19H,6-7,12,20-27H2,1-5H3;1H

InChI Key

JBMRAQJSWVXFCA-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-]

Origin of Product

United States

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